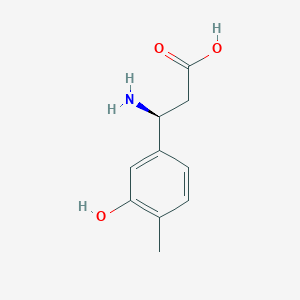
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxy group, and a methyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups.
科学研究应用
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Similar structure with a hydroxyphenyl group.
3-Hydroxy-4-pyranones: Compounds with a hydroxy group and a pyranone ring.
Uniqueness
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI 键 |
XHNOLNAVDVZKST-QMMMGPOBSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H](CC(=O)O)N)O |
规范 SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















